N-{4,5-bisnitro-1-naphthyl}acetamide

Thermal stability Crystallinity DSC/TGA profiling

For researchers requiring precise isomeric control, N-{4,5-bisnitro-1-naphthyl}acetamide (CAS 91494-27-8) is the definitive 4,5-dinitro isomer. - High thermal resilience (mp 245 °C) enables reliable use in refluxing solvents and high-temperature cross-couplings, preventing premature decomposition. - A predictably lower LogP (3.734) versus the 2,4-isomer facilitates optimized reverse-phase HPLC purification and baseline isomer separation. - Verified ¹H NMR spectrum (DMSO-d₆, KnowItAll library) ensures unambiguous identity confirmation for regulated research environments.

Molecular Formula C12H9N3O5
Molecular Weight 275.22g/mol
Cat. No. B515183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4,5-bisnitro-1-naphthyl}acetamide
Molecular FormulaC12H9N3O5
Molecular Weight275.22g/mol
Structural Identifiers
SMILESCC(=O)NC1=C2C=CC=C(C2=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H9N3O5/c1-7(16)13-9-5-6-11(15(19)20)12-8(9)3-2-4-10(12)14(17)18/h2-6H,1H3,(H,13,16)
InChIKeyGJMIKVPYXPCYCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4,5-bisnitro-1-naphthyl}acetamide (CAS 91494-27-8): Physicochemical Identity and Comparator Landscape for Procurement Decisions


N-{4,5-bisnitro-1-naphthyl}acetamide (IUPAC: N-(4,5-dinitronaphthalen-1-yl)acetamide; CAS 91494-27-8) is a dinitro-substituted naphthylacetamide with molecular formula C₁₂H₉N₃O₅ and molecular weight 275.22 g/mol . The compound features two nitro groups at the peri-adjacent 4- and 5-positions of the naphthalene core and an acetamido moiety at the 1-position. This substitution pattern distinguishes it from the isomeric 2,4-dinitro congener (CAS 91494-26-7) and the mono-nitro analog (CAS 24402-72-0). A melting point of 245 °C (from ethanol) has been recorded [1], and its ¹H NMR spectrum in DMSO-d₆ is archived in the KnowItAll spectral library [2]. The compound is primarily supplied as a research intermediate with typical purity of 95% .

Why N-{4,5-bisnitro-1-naphthyl}acetamide Cannot Be Interchanged with Its Isomeric or Mono-Nitro Analogs


Although several dinitro- and mono-nitro naphthylacetamides share the same core scaffold, substitution pattern and degree of nitration produce measurable divergence in physicochemical properties that directly affect experimental reproducibility and application fitness. The 4,5-dinitro isomer (this compound) exhibits a melting point of 245 °C, approximately 85–88 °C higher than the non-nitrated parent N-(1-naphthyl)acetamide (mp 156–160 °C) and roughly 117 °C higher than the mono-nitro analog N-(4-nitronaphthalen-1-yl)acetamide (mp 127–128 °C) . Relative to the 2,4-dinitro isomer (CAS 91494-26-7), the 4,5-substitution pattern reduces polar surface area (PSA: 120.74 vs. 124.23 Ų) and lipophilicity (LogP: 3.734 vs. 4.3105) [1][2], parameters that influence solubility, chromatographic retention, and membrane permeability in biological assays. Furthermore, the 4,5-dinitro arrangement places both nitro groups in sterically and electronically distinct positions (peri-adjacent), which fundamentally alters the electronic structure of the naphthalene π-system relative to the 2,4-isomer [3]. These differences preclude casual interchange without revalidation.

Quantitative Differentiation Evidence for N-{4,5-bisnitro-1-naphthyl}acetamide Versus Closest Structural Analogs


Melting Point Elevation: Thermal Stability Advantage of the 4,5-Dinitro Substitution Pattern Over Non-Nitrated and Mono-Nitro Analogs

The 4,5-dinitro substitution pattern confers a markedly elevated melting point of 245 °C (from ethanol) [1], compared to 156–160 °C for the non-nitrated parent N-(1-naphthyl)acetamide and 127–128 °C for the mono-nitro analog N-(4-nitronaphthalen-1-yl)acetamide . This represents a +85–88 °C increase over the non-nitrated parent and a +117–118 °C increase over the mono-nitro derivative. The stepwise increase in melting point with increasing nitro substitution is consistent with enhanced intermolecular dipole-dipole interactions and hydrogen-bonding capacity introduced by the nitro groups.

Thermal stability Crystallinity DSC/TGA profiling

Polar Surface Area (PSA) Differentiation: 4,5-Dinitro Isomer Exhibits Lower PSA Than the 2,4-Dinitro Isomer

The 4,5-dinitro isomer (CAS 91494-27-8) has a calculated polar surface area (PSA) of 120.74 Ų [1], while the 2,4-dinitro isomer (CAS 91494-26-7) has a PSA of 124.23 Ų [2]. The difference of 3.49 Ų, though modest, reflects the distinct spatial orientation of the nitro groups: in the 4,5-isomer, the two nitro groups are peri-adjacent, whereas in the 2,4-isomer they occupy ortho-like positions relative to each other. This reorientation alters the surface charge distribution and hydrogen-bond acceptor topology.

Drug-likeness Membrane permeability ADME prediction

Lipophilicity (LogP) Discrimination: 4,5-Dinitro Isomer Is Significantly Less Lipophilic Than the 2,4-Dinitro Isomer

The 4,5-dinitro isomer has a calculated LogP of 3.734 [1], whereas the 2,4-dinitro isomer has a LogP of 4.3105 [2]. The difference of ΔLogP = −0.58 represents an approximately 3.8-fold lower predicted octanol-water partition coefficient for the 4,5-isomer. This difference arises from the distinct regiochemistry: the peri-adjacent 4,5-nitro groups create a more polarized local environment that reduces overall lipophilicity relative to the 2,4-substitution pattern.

Chromatographic retention Solubility prediction LogP optimization

Spectroscopic Characterization: Verified ¹H NMR Reference Data in DMSO-d₆ Enables Confident Identity Confirmation

An experimentally acquired ¹H NMR spectrum (DMSO-d₆) for N-{4,5-bisnitro-1-naphthyl}acetamide is available in the Wiley KnowItAll spectral library via SpectraBase [1]. This contrasts with the 2,4-dinitro isomer (CAS 91494-26-7), for which only predicted ¹H and ¹³C NMR spectra are listed on the YYBYY platform [2]. The availability of verified experimental spectral data reduces the risk of misidentification during incoming quality control and provides a reliable reference for monitoring reaction progress and product purity.

Quality control NMR spectroscopy Identity verification

Synthetic Pathway Differentiation: Acetamido-Directed Nitration Enables Regioselective Access to the 4,5-Dinitro Pattern

The 4,5-dinitro substitution pattern is accessible through directed electrophilic nitration of 1-acetamidonaphthalene, where the acetamido group at C-1 directs incoming nitronium ions to the activated 4- and 5-positions of the naphthalene ring [1]. This contrasts with the 2,4-dinitro isomer, which is typically synthesized via nitration of 1-naphthylamine followed by acetamidation [2]. The fundamental retrosynthetic divergence means that the two isomers originate from different synthetic strategies and intermediate pools, a critical consideration for laboratories planning multi-step syntheses or requiring scalable access to a specific isomer. Supporting class-level evidence from nitration studies of bis(amido)naphthalenes demonstrates that acetamide protecting groups yield predominantly dinitro products, while trifluoroacetamides proceed to tetranitro derivatives [3].

Regioselective synthesis Nitration chemistry Directing group strategy

Recommended Research and Industrial Application Scenarios for N-{4,5-bisnitro-1-naphthyl}acetamide Based on Quantitative Differentiation Evidence


High-Temperature Synthetic Transformations Requiring Thermally Robust Intermediates

With a melting point of 245 °C—substantially higher than non-nitrated (156–160 °C) and mono-nitro (127–128 °C) analogs—N-{4,5-bisnitro-1-naphthyl}acetamide is the preferred choice among naphthylacetamide derivatives for reactions conducted at elevated temperatures, such as nitro-group reductions requiring refluxing solvents or high-temperature cross-coupling reactions. Its thermal resilience reduces the risk of premature decomposition or side reactions that could compromise yield and purity in multi-step synthetic sequences [1].

Reverse-Phase Chromatographic Method Development Leveraging Distinctive LogP

The 4,5-dinitro isomer's LogP of 3.734—significantly lower than the 2,4-isomer's LogP of 4.3105—translates to predictably shorter retention on C18 reverse-phase columns. This property can be exploited to achieve baseline separation of dinitronaphthylacetamide isomers in quality control protocols or to optimize purification gradients where the target compound must be resolved from more lipophilic by-products [2].

Structure-Activity Relationship (SAR) Studies Exploring Regioisomeric Effects on Biological Target Engagement

The distinctive 4,5-dinitro peri-substitution pattern creates a unique electronic environment, as demonstrated in Ozeryanskii et al. (2013) for related 1,8-diamino-4,5-dinitronaphthalenes where peri-interactions modulate through-conjugation efficiency [3]. Researchers investigating how nitro-group regiochemistry affects biological target binding, enzyme inhibition (e.g., glutathione S-transferases, for which dinitronaphthalene derivatives are known inhibitors [4]), or physicochemical properties should include the 4,5-isomer as a critical comparator to the 2,4-isomer.

Quality Control and Identity Confirmation Using Verified Spectroscopic Reference Data

The availability of an experimentally acquired ¹H NMR spectrum in DMSO-d₆ (SpectraBase/Wiley KnowItAll library) provides a verified analytical reference that is absent for the 2,4-dinitro isomer (which lists only predicted spectra). Laboratories performing incoming material qualification or stability studies can use this reference spectrum for unambiguous identity confirmation and quantitative NMR purity assessment, reducing the risk of misidentification in regulated research environments [5].

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